1-Bromo-2-iodo-5-methoxy-3-nitrobenzene 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1263376-99-3
VCID: VC7862652
InChI: InChI=1S/C7H5BrINO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3
SMILES: COC1=CC(=C(C(=C1)Br)I)[N+](=O)[O-]
Molecular Formula: C7H5BrINO3
Molecular Weight: 357.93

1-Bromo-2-iodo-5-methoxy-3-nitrobenzene

CAS No.: 1263376-99-3

Cat. No.: VC7862652

Molecular Formula: C7H5BrINO3

Molecular Weight: 357.93

* For research use only. Not for human or veterinary use.

1-Bromo-2-iodo-5-methoxy-3-nitrobenzene - 1263376-99-3

Specification

CAS No. 1263376-99-3
Molecular Formula C7H5BrINO3
Molecular Weight 357.93
IUPAC Name 1-bromo-2-iodo-5-methoxy-3-nitrobenzene
Standard InChI InChI=1S/C7H5BrINO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3
Standard InChI Key APJYPPWBWCHKCJ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)Br)I)[N+](=O)[O-]
Canonical SMILES COC1=CC(=C(C(=C1)Br)I)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-bromo-2-iodo-5-methoxy-3-nitrobenzene is C₇H₅BrINO₃, with an average molecular mass of 357.93 g/mol and a monoisotopic mass of 356.849753 Da . The IUPAC name derives from the substituents’ positions: the bromine atom occupies position 1, iodine position 2, methoxy group (-OCH₃) position 5, and nitro group (-NO₂) position 3. The compound’s planar aromatic ring system is stabilized by resonance effects, while the electron-withdrawing nitro and halogen groups induce significant electronic asymmetry.

Key Structural Data:

PropertyValueSource
CAS Registry Number1263376-99-3
Molecular FormulaC₇H₅BrINO₃
XLogP3-AA (Partition Coefficient)3.5
Topological Polar Surface Area45.8 Ų

The methoxy group at position 5 introduces steric bulk and moderates the electron-withdrawing effects of the nitro group, influencing reactivity in substitution reactions .

Physical and Chemical Properties

1-Bromo-2-iodo-5-methoxy-3-nitrobenzene is a solid at room temperature, with predicted physicochemical properties derived from computational models and analogous compounds:

PropertyValueSource
Density~2.3 g/cm³ (estimated)
Boiling Point~325°C (extrapolated)
Flash Point150.3±23.7°C
Vapor Pressure0.0±0.7 mmHg at 25°C

The low vapor pressure indicates limited volatility, necessitating handling in controlled environments to avoid inhalation exposure . The compound’s flash point suggests moderate flammability, requiring precautions against open flames .

Spectroscopic Characterization

Although experimental spectral data for this specific compound are scarce, its structural analogs provide insights:

  • Infrared (IR) Spectroscopy: Expected peaks include N-O stretching (~1520 cm⁻¹ for nitro), C-Br stretching (~600 cm⁻¹), and C-I stretching (~500 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A singlet for the methoxy protons (~3.8 ppm) and aromatic protons split by coupling with adjacent substituents .

    • ¹³C NMR: Distinct signals for carbons bonded to halogens (C-Br: ~105 ppm; C-I: ~95 ppm) and the nitro-bearing carbon (~150 ppm) .

Mass spectrometry would likely show a molecular ion peak at m/z 357.93, with fragmentation patterns reflecting loss of iodine (127 Da) and bromine (80 Da) .

Applications in Organic Synthesis

This compound’s multifunctional structure enables diverse applications:

  • Pharmaceutical Intermediates: The nitro group can be reduced to an amine for further functionalization, while halogens facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Material Science: Electron-deficient aromatic systems are precursors for conductive polymers and liquid crystals .

  • Agrochemicals: Halogenated nitrobenzenes are intermediates in herbicide and pesticide synthesis .

A notable example is its use in synthesizing 3-bromo-4-iodo-5-nitrophenyl methyl ether, a building block for bioactive molecules .

Crystallographic Insights

While the crystal structure of 1-bromo-2-iodo-5-methoxy-3-nitrobenzene remains unpublished, related compounds like 4,4′-((5-bromo-2-iodo-1,3-phenylene)bis(oxy))bis(3-methoxybenzaldehyde) (C₂₆H₂₈BrIO₂) exhibit orthorhombic symmetry (Pbcn space group) with unit cell parameters a = 20.2691 Å, b = 24.2958 Å, and c = 10.5433 Å . These data suggest that introducing methoxy groups increases molecular planarity and packing efficiency, which could extrapolate to the target compound .

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